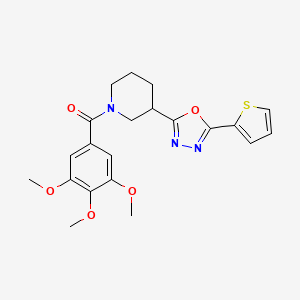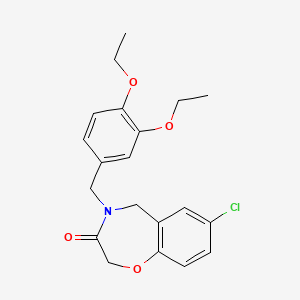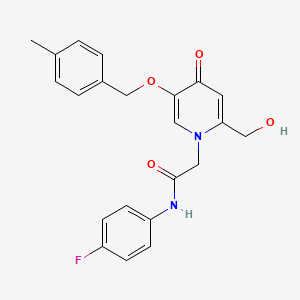![molecular formula C18H17F3N2O2 B2952099 1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one CAS No. 866040-40-6](/img/structure/B2952099.png)
1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, PFI-2. PFI-2 is a type of inhibitor that targets the histone lysine methyltransferase enzyme SETD7. This enzyme is known to play a crucial role in the epigenetic regulation of gene expression, and its dysregulation has been linked to the development of various diseases, including cancer.
Applications De Recherche Scientifique
Novel Calcium Antagonists
Research by Kato et al. (1999) on thiazolidinone derivatives, including compounds related to 1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one, demonstrated dual functionalities as calcium antagonists with both calcium overload inhibition and antioxidant activity. The study highlighted the importance of the phenolic hydroxyl group and the lipophilicity of the phenyl group at the 2-position in determining Ca(2+) antagonistic activity. The findings suggest potential applications in cardiovascular therapies by modulating calcium levels and providing antioxidant benefits (Kato et al., 1999).
Corrosion Inhibition
Prashanth et al. (2021) explored the efficacy of imidazole derivatives, structurally similar to this compound, as corrosion inhibitors for mild steel in acidic solutions. The study highlighted the synthesis of these derivatives using a microwave irradiation method, offering advantages such as safe reaction profiles and excellent yields. The derivatives exhibited significant corrosion inhibition efficiency, suggesting their potential application in protecting metallic surfaces in acidic environments (Prashanth et al., 2021).
Antifungal Agents
Mullen et al. (1988) reported on substituted 5-(phenoxyalkyl)-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines, which share a core structure with this compound, highlighting their utility as antifungal agents. The structural modifications, such as halogen, lower alkoxy, lower alkyl, nitro, acetamido, and/or trifluoromethyl groups on their benzene rings, enhance their antifungal properties, indicating potential applications in the development of new antifungal medications (Mullen et al., 1988).
Imidazole Derivatives in Corrosion Inhibition
Ouakki et al. (2020) investigated the role of imidazole derivatives, akin to this compound, in the corrosion inhibition of mild steel in sulfuric acid environments. The study utilized experimental and theoretical approaches to demonstrate that these derivatives act as excellent inhibitors, offering protection against corrosion. This suggests their application in industrial processes where corrosion resistance is crucial (Ouakki et al., 2020).
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-4-6-15(13-14)23-10-9-22(17(23)24)11-12-25-16-7-2-1-3-8-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBFMKAICGEEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CCOC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2952016.png)

![2-(3-chlorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2952018.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2952022.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2952027.png)
![2-((2,4-Difluorophenyl)sulfonyl)-1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2952028.png)

![8-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2952030.png)


![Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2952034.png)

